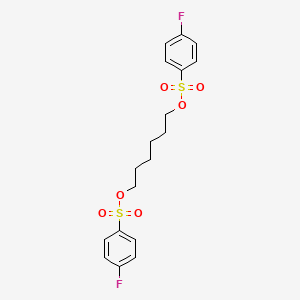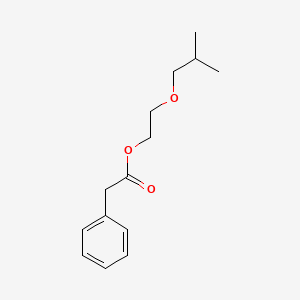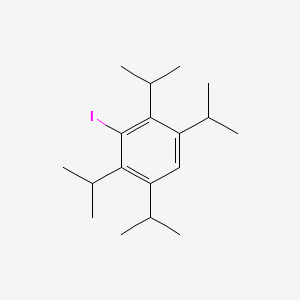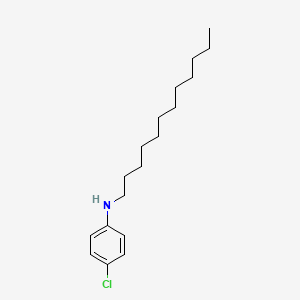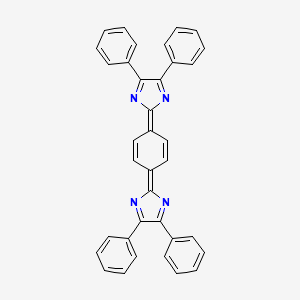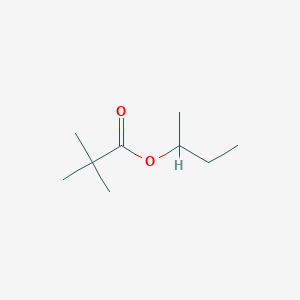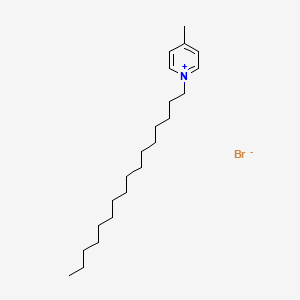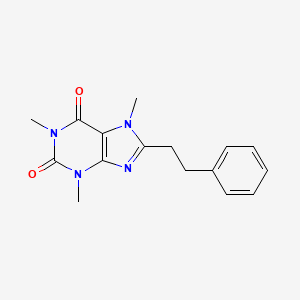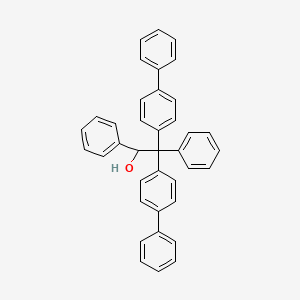
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol typically involves the reaction of benzophenone with phenylmagnesium bromide, followed by the addition of another phenyl group through a Grignard reaction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to simpler alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol exerts its effects involves interactions with various molecular targets. Its multiple phenyl groups allow it to engage in π-π interactions and hydrogen bonding, influencing the behavior of other molecules in its vicinity. These interactions can affect molecular pathways and biological processes, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenylethanol: A simpler analog with fewer phenyl groups.
2,2-Diphenyl-1-picrylhydrazyl: Known for its radical scavenging properties.
Benzophenone: A related compound used in various chemical reactions.
Uniqueness
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol stands out due to its complex structure and the presence of multiple phenyl groups, which enhance its reactivity and potential applications. Its unique properties make it a valuable compound in both fundamental research and practical applications.
Propiedades
Número CAS |
5467-25-4 |
|---|---|
Fórmula molecular |
C38H30O |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
1,2-diphenyl-2,2-bis(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C38H30O/c39-37(33-17-9-3-10-18-33)38(34-19-11-4-12-20-34,35-25-21-31(22-26-35)29-13-5-1-6-14-29)36-27-23-32(24-28-36)30-15-7-2-8-16-30/h1-28,37,39H |
Clave InChI |
URBRPMRBALAYJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


